molecular formula C12H10F3NO3 B2517328 2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 861209-50-9

2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2517328
CAS No.: 861209-50-9
M. Wt: 273.211
InChI Key: VRFRWUMANFLDDC-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and an indenone moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indenone intermediate, which is achieved through the cyclization of appropriate precursors.

    Trifluoroacetylation: The indenone intermediate is then subjected to trifluoroacetylation using trifluoroacetic anhydride in the presence of a suitable base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-methylacetamide
  • 2,2,2-trifluoro-N-phenylacetamide
  • 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-N-(4-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is unique due to the presence of the indenone moiety and the methoxy group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-9-4-2-3-6-7(5-8(17)10(6)9)16-11(18)12(13,14)15/h2-4,7H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRWUMANFLDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC2NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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